2-methyl-1H-imidazole-4,5-dicarbonitrile (CAS 40056-53-9), also known as 4,5-dicyano-2-methylimidazole, is a highly functionalized N-heterocyclic building block and ligand precursor. Characterized by a sterically demanding 2-methyl group and two strongly electron-withdrawing cyano groups, it is primarily procured for the synthesis of advanced ultramicroporous metal-organic frameworks (MOFs), such as the NKMOF-8 and Imidazolate Framework Potsdam (IFP) series [1], [2]. Its dual cyano groups are susceptible to controlled in situ partial hydrolysis, allowing it to act as a masked precursor for chelating amide-imidate-imidazolate linkers[2]. In procurement, its value lies in its ability to construct highly robust, water-resistant frameworks with precisely tuned hydrophobic-polar microenvironments, making it an essential raw material for industrial gas separation (e.g., ethane/ethylene) and luminescent material development [1], [3].
Substituting 2-methyl-1H-imidazole-4,5-dicarbonitrile with unsubstituted 4,5-dicyanoimidazole or other 2-alkyl/halo derivatives (such as 2-ethyl or 2-bromo analogs) fundamentally alters the pore aperture and hydrophobicity of the resulting MOFs, directly degrading target gas selectivities. For example, replacing the 2-methyl group with a 2-bromo group in NKMOF-8 synthesis shifts the framework's performance profile, sacrificing absolute ethane uptake capacity in favor of higher selectivity [1]. Furthermore, attempting to use the neutral 2-methyl precursor in standard solvothermal cobalt-ZIF syntheses without specific microwave-assisted hydrolysis or pre-ionization (as an ionic liquid) often results in reaction failure [2]. Consequently, the neutral 2-methyl compound cannot be treated as a drop-in replacement across all synthesis routes, and its selection dictates both the required processing conditions and the final thermodynamic gas-binding limits of the material.
In the synthesis of ethane-selective NKMOF-8 frameworks, the choice of the 2-position substituent on the 4,5-dicyanoimidazole precursor dictates the final gas uptake capacity. When 2-methyl-1H-imidazole-4,5-dicarbonitrile is used to synthesize NKMOF-8-Me, the resulting framework achieves an ethane (C2H6) uptake of 4.82 mmol/g at 298 K and 1 bar. In direct comparison, substituting with the 2-bromo analog (yielding NKMOF-8-Br) reduces the absolute ethane capacity to 4.22 mmol/g under identical conditions[1].
| Evidence Dimension | Absolute ethane (C2H6) adsorption capacity |
| Target Compound Data | 4.82 mmol/g (NKMOF-8-Me) |
| Comparator Or Baseline | 4.22 mmol/g (NKMOF-8-Br) |
| Quantified Difference | ~14.2% higher absolute capacity for the 2-methyl derivative |
| Conditions | 298 K and 1 bar, single-component adsorption isotherm |
Procurement teams prioritizing maximum bulk gas storage capacity or throughput volume should select the 2-methyl precursor over the 2-bromo analog.
While the 2-methyl precursor maximizes absolute capacity, it presents a distinct trade-off in thermodynamic selectivity compared to halogenated analogs. For a 1:1 C2H6/C2H4 mixture at 298 K, NKMOF-8-Me (derived from 2-methyl-1H-imidazole-4,5-dicarbonitrile) exhibits an initial Ideal Adsorbed Solution Theory (IAST) selectivity of 1.9. Conversely, the framework derived from the 2-bromo analog (NKMOF-8-Br) achieves a higher selectivity of 2.7 [1].
| Evidence Dimension | IAST adsorption selectivity for C2H6/C2H4 (1:1 v/v) |
| Target Compound Data | 1.9 selectivity (NKMOF-8-Me) |
| Comparator Or Baseline | 2.7 selectivity (NKMOF-8-Br) |
| Quantified Difference | 29.6% lower selectivity for the 2-methyl derivative compared to the 2-bromo derivative |
| Conditions | 298 K, 1:1 v/v C2H6/C2H4 mixture |
Buyers must balance capacity versus purity; the 2-methyl compound is optimal for high-capacity capture, whereas the 2-bromo compound is strictly required if single-pass separation purity is the overriding priority.
2-methyl-1H-imidazole-4,5-dicarbonitrile is frequently utilized as a masked precursor for chelating amide-imidate-imidazolate linkers via in situ partial hydrolysis. Under microwave (MW)-assisted solvothermal conditions in DMF, the precursor undergoes complete conversion, evidenced by the total disappearance of the -CN stretching band at 2226 cm⁻¹ in FTIR spectra. This MW-assisted route generates IFP-1 with specific crystal defects that significantly enhance N2 and CO2 uptake compared to frameworks synthesized via conventional electrical (CE) heating baselines[1].
| Evidence Dimension | Precursor conversion and framework defect generation |
| Target Compound Data | Complete -CN conversion under MW heating, yielding high-defect, high-uptake IFP-1 |
| Comparator Or Baseline | Conventional electrical (CE) heating |
| Quantified Difference | MW conditions ensure complete hydrolysis and enhanced gas uptake via defect formation not achieved by CE heating |
| Conditions | Microwave-assisted synthesis in DMF vs. conventional electrical heating |
Process engineers must pair the procurement of this neutral precursor with microwave-assisted synthesis protocols to ensure complete ligand activation and optimal framework porosity.
The neutral form of 2-methyl-1H-imidazole-4,5-dicarbonitrile exhibits distinct reactivity limitations in standard solvothermal environments compared to its pre-ionized ionic liquid (IL) counterparts. Direct solvothermal reaction of the neutral precursor with Co(NO3)2·6H2O in DMF fails to generate the target Co-ZIF (Co[4,5-di(N-acetyl)amino-2-methylimidazolate]2). Successful crystallization strictly requires either the procurement of the pre-ionized IL form (e.g., [NEt4][2-methyl-4,5-dicyanoimidazolate]) or the implementation of specific in situ deprotonation strategies to stabilize the reactive azole anion [1].
| Evidence Dimension | Framework crystallization success |
| Target Compound Data | Fails to yield Co-ZIF under standard neutral solvothermal conditions |
| Comparator Or Baseline | Pre-ionized IL form ([NEt4][2-methyl-4,5-dicyanoimidazolate]) successfully yields Co-ZIF |
| Quantified Difference | Binary outcome (Failure vs. Success) based on precursor ionization state |
| Conditions | Solvothermal reaction with Co(NO3)2·6H2O in DMF |
Prevents costly procurement errors by highlighting that the neutral compound cannot be used as a drop-in replacement for IL-based ZIF syntheses without modifying the base chemistry.
Directly leveraging the high absolute ethane uptake capacity demonstrated in Section 3, 2-methyl-1H-imidazole-4,5-dicarbonitrile is the optimal precursor for synthesizing NKMOF-8-Me. This robust, water-resistant framework is deployed in industrial petrochemical separations to purify ethylene by selectively capturing ethane at room temperature [1].
Based on its complete in situ partial hydrolysis under microwave irradiation, this compound is utilized to manufacture Imidazolate Framework Potsdam-1 (IFP-1). The resulting defect-rich structures are highly effective for post-combustion CO2 capture and N2 separation workflows [2].
The controlled hydrolysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile in the presence of zinc and lanthanide nitrates (Eu3+, Tb3+) yields co-doped IFP-1 materials. These stable, porous matrices serve as tunable trichromatic white light emitters for advanced photonic and display applications [3].